1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene
Description
Overview of Tetrahydronaphthalene Derivatives in Organic Chemistry
Tetrahydronaphthalene, also known as tetralin, is a hydrocarbon with the chemical formula C₁₀H₁₂. Its structure is characterized by a benzene (B151609) ring fused to a cyclohexane (B81311) ring. sciencemadness.orgontosight.ai This unique combination of an aromatic and a saturated ring system imparts a balance of stability and reactivity, making it a valuable scaffold in organic synthesis. ontosight.ai
Derivatives of tetrahydronaphthalene are integral to the structure of many pharmaceuticals and natural products. nih.gov The tetralin core can be functionalized in various ways, allowing for the creation of a diverse array of molecules with different biological activities. For instance, certain tetralin-based compounds have been investigated for their potential as antihypertensive agents. atamanchemicals.com The functionalization can occur on either the aromatic or the saturated portion of the molecule, leading to a wide range of structural possibilities. rsc.org
Structural Characteristics of the 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene Framework
The this compound molecule features two ethoxy groups (-OCH₂CH₃) attached to the 1 and 2 positions of the tetrahydronaphthalene core. This substitution pattern on the saturated ring introduces specific stereochemical and conformational properties to the molecule. The presence of two adjacent chiral centers at the C1 and C2 positions means that the compound can exist as different stereoisomers (diastereomers and enantiomers).
Interactive Data Table: Properties of the Parent Compound, Tetralin
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molar Mass | 132.206 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 0.970 g/cm³ |
| Melting Point | -35.8 °C |
| Boiling Point | 206 to 208 °C |
| Solubility in water | Insoluble |
Data sourced from references wikipedia.orgsigmaaldrich.com
Historical Evolution of Tetrahydronaphthalene Synthesis and Functionalization
The synthesis of the tetrahydronaphthalene framework has evolved significantly over the years. Early and still widely used methods involve the partial hydrogenation of naphthalene (B1677914). sciencemadness.orgatamanchemicals.comwikipedia.org This reaction is typically carried out using a catalyst, such as platinum or nickel, to selectively reduce one of the aromatic rings. sciencemadness.orgwikipedia.org
A classic named reaction for preparing tetralin derivatives is the Darzens tetralin synthesis, first reported by Auguste Georges Darzens in 1926. atamanchemicals.comwikipedia.org This method involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene using concentrated sulfuric acid. atamanchemicals.com
More contemporary approaches to functionalized tetrahydronaphthalenes have focused on developing more efficient and selective catalytic methods. For example, iron(III)-catalyzed strategies have been developed that proceed through 3,4-dihydro-2H-pyran intermediates. nih.gov These modern methods offer advantages in terms of operational simplicity and the ability to introduce a variety of functional groups onto the tetralin scaffold. nih.gov The functionalization of the tetrahydronaphthalene ring can also be achieved through metal-mediated processes, which allow for stereochemical control of nucleophilic additions. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,2-diethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20O2/c1-3-15-13-10-9-11-7-5-6-8-12(11)14(13)16-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
OJOFQHHEESKEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2=CC=CC=C2C1OCC |
Origin of Product |
United States |
Stereochemical Analysis and Control in 1,2 Diethoxy 1,2,3,4 Tetrahydronaphthalene
Conformational Dynamics of the Saturated Ring
The 1,2,3,4-tetrahydronaphthalene (B1681288) core consists of a benzene (B151609) ring fused to a six-membered saturated ring. The saturated portion of the molecule is not planar and, similar to cyclohexane (B81311), adopts non-planar conformations to minimize steric and torsional strain. However, due to the fusion with the rigid aromatic ring, it cannot form a perfect chair conformation. Instead, the saturated ring of the tetralin scaffold exists in a dynamic equilibrium between two interconverting "half-chair" conformations. nih.gov
In these half-chair forms, the carbon atoms C1 and C2, which bear the ethoxy substituents, and C3 and C4 are puckered out of the plane defined by the aromatic ring and the adjacent carbons. The substituents on these carbons can occupy either pseudo-axial positions (perpendicular to the general plane of the ring) or pseudo-equatorial positions (pointing away from the ring). The energy barrier for interconversion between these half-chair conformers is generally low, but the equilibrium can be significantly influenced by the steric bulk of substituents. nih.gov For 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene, the two ethoxy groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, a principle that is critical in determining the most stable arrangement of its diastereomers.
Diastereoisomerism (cis/trans) and Enantiomerism at C1 and C2
The presence of two chiral centers at the C1 and C2 positions, each bearing an ethoxy group, gives rise to stereoisomerism. Specifically, the compound can exist as two diastereomers: cis and trans. wikipedia.org
Cis Isomer : The cis isomer has both ethoxy groups on the same side of the saturated ring's general plane. In any given half-chair conformation, this necessitates that one ethoxy group occupies a pseudo-axial position while the other is in a pseudo-equatorial position. youtube.com
Trans Isomer : The trans isomer has the two ethoxy groups on opposite sides of the ring. This arrangement allows for a conformation where both bulky ethoxy groups can reside in the more sterically favorable pseudo-equatorial positions simultaneously. youtube.com
Due to the significant steric strain associated with placing a bulky group in an axial position, the trans isomer, which can adopt a di-pseudo-equatorial conformation, is generally expected to be thermodynamically more stable than the cis isomer. nih.gov
Each of these diastereomers is chiral and can exist as a pair of enantiomers.
The trans isomer exists as the (1R, 2R) and (1S, 2S) enantiomers.
The cis isomer exists as the (1R, 2S) and (1S, 2R) enantiomers.
These different stereoisomers exhibit distinct physical properties, such as melting points, boiling points, and solubility. wikipedia.org
Stereoselective Formation Mechanisms
The synthesis of a specific stereoisomer of this compound requires precise control over the reaction conditions and reagents. Stereoselectivity in the formation of the C1-O and C2-O bonds is paramount.
Control of Diastereoselectivity in Substitution and Addition Reactions
The relative stereochemistry (cis or trans) at C1 and C2 is typically established during the formation of these centers. Common strategies often involve the stereoselective functionalization of a precursor like 1,2-dihydronaphthalene (B1214177).
Synthesis of trans Isomers : The formation of trans-1,2-diols, which are precursors to the diethoxy compound, can be achieved through the anti-addition to an alkene. A classic method involves the epoxidation of 1,2-dihydronaphthalene followed by acid-catalyzed ring-opening with ethanol (B145695). The nucleophilic attack of ethanol occurs from the side opposite to the epoxide ring, resulting in a trans configuration.
Synthesis of cis Isomers : The synthesis of cis-1,2-diols typically involves a syn-addition mechanism. Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can hydroxylate the double bond of 1,2-dihydronaphthalene from the same face, leading to a cis-diol. Subsequent etherification of this diol would yield the cis-1,2-diethoxy product.
Highly diastereoselective syntheses of substituted tetralins have been developed, often leveraging cationic cyclizations or Friedel-Crafts reactions where the stereochemical outcome is controlled by the geometry of the starting materials or the catalyst. nih.govchemrxiv.orgresearchgate.net For instance, Z-alkenes have been shown to predominantly yield 1,4-cis disubstituted tetralins, while E-alkenes favor the 1,4-trans derivatives in certain cationic cyclization reactions. researchgate.net
Inductive Effects on Reaction Stereoselectivity
Inductive effects, stemming from the electronic properties of substituents on the naphthalene (B1677914) ring system, can influence the stereochemical course of a reaction. Electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring and any associated intermediates, thereby affecting the stability of transition states that lead to different stereoisomers. nih.gov
For example, in reactions involving the formation of a cationic intermediate (e.g., acid-catalyzed addition or cyclization), substituents on the aromatic ring can influence the stability and geometry of the carbocation. researchgate.net An electron-donating group can stabilize a nearby positive charge, potentially favoring a specific reaction pathway and transition state that leads to one diastereomer over another. Conversely, electron-withdrawing groups can destabilize such intermediates. nih.gov This modulation of intermediate stability can be a key factor in directing the stereoselective outcome of the reaction.
Methodologies for Stereochemical Elucidation
Determining the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. wordpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration
¹H NMR spectroscopy is particularly powerful for determining the relative configuration (cis or trans) of the ethoxy groups by analyzing the scalar coupling constants (³JHH) between the protons at C1 and C2 (H1 and H2). nmrwiki.orgipb.pt The magnitude of this coupling is dependent on the dihedral angle between the C1-H1 and C2-H2 bonds, a relationship described by the Karplus equation. rubingroup.org
Trans Isomer : In the stable di-pseudo-equatorial conformation of the trans isomer, the H1 and H2 protons would be in a di-pseudo-axial arrangement. This corresponds to a dihedral angle of approximately 180°, which results in a large coupling constant, typically in the range of 8-13 Hz. organicchemistrydata.org
Cis Isomer : For the cis isomer, the relationship between H1 and H2 is either pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-axial. The corresponding dihedral angles are approximately 60°, leading to a much smaller coupling constant, typically in the range of 2-5 Hz. organicchemistrydata.org
By measuring the ³J(H1,H2) coupling constant, a direct and reliable assignment of the relative stereochemistry can be made. libretexts.org Additionally, Nuclear Overhauser Effect (NOE) experiments can provide confirmatory evidence. For the cis isomer, the H1 and H2 protons are on the same face of the ring and thus are relatively close in space, which would result in a measurable NOE signal between them. In contrast, the trans isomer's diaxial protons are further apart, and a weaker or absent NOE would be expected.
Table 1: Expected ¹H-¹H Coupling Constants for Stereochemical Assignment
| Stereoisomer | Conformation of Substituents | H1-H2 Relationship | Dihedral Angle (approx.) | Expected ³J(H1,H2) (Hz) |
| trans | di-pseudo-equatorial | di-pseudo-axial | ~180° | 8 - 13 |
| cis | pseudo-axial/equatorial | pseudo-axial/equatorial | ~60° | 2 - 5 |
Electronic Circular Dichroism (ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, which plots the difference in absorption (Δε) against wavelength, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
For a molecule such as this compound, which possesses stereogenic centers at the C-1 and C-2 positions, ECD analysis in conjunction with quantum chemical calculations offers a reliable method for assigning the absolute configuration (e.g., (1R, 2R), (1S, 2S), (1R, 2S), or (1S, 2R)). The benzene ring fused to the dihydronaphthalene core acts as the primary chromophore, and its electronic transitions are perturbed by the chiral environment created by the substituents at C-1 and C-2.
The process of determining the absolute configuration of this compound using ECD would typically involve the following steps:
Experimental Measurement: An experimental ECD spectrum of the enantiomerically pure sample is recorded. This provides a unique spectroscopic fingerprint of its stereochemistry.
Conformational Analysis: Computational methods, such as molecular mechanics or density functional theory (DFT), are employed to identify the stable conformers of the molecule. The relative energies of these conformers are calculated to determine their population distribution at a given temperature.
Quantum Chemical ECD Calculations: For each stable conformer of a chosen absolute configuration (e.g., 1R, 2R), the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).
Spectral Comparison: The calculated ECD spectra of the individual conformers are weighted according to their Boltzmann population and summed to generate a theoretical ECD spectrum for that absolute configuration. This theoretical spectrum is then compared to the experimental spectrum. A good match between the calculated and experimental spectra allows for the confident assignment of the absolute configuration of the sample.
To illustrate this, a hypothetical comparison of experimental and calculated ECD data for an enantiomer of this compound is presented in the table below.
Hypothetical ECD Data for Absolute Configuration Assignment
| Wavelength (nm) | Experimental Δε | Calculated Δε for (1R, 2S) | Calculated Δε for (1S, 2R) |
|---|---|---|---|
| 280 | +2.5 | +2.3 | -2.3 |
| 265 | -1.8 | -1.9 | +1.9 |
| 240 | +5.1 | +4.8 | -4.8 |
| 220 | -3.2 | -3.5 | +3.5 |
In this illustrative example, the close agreement between the experimental data and the calculated spectrum for the (1R, 2S) configuration would strongly support this assignment.
X-ray Crystallography for Definitive Stereochemistry
X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is a prerequisite for X-ray crystallographic analysis. Once a suitable crystal is grown, the analysis provides a definitive three-dimensional model of the molecule, revealing the relative and absolute configuration of all stereocenters.
The determination of the absolute configuration through X-ray crystallography is made possible by the phenomenon of anomalous dispersion. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the determination of the absolute structure of the molecule in the crystal. researchgate.net
A typical output from an X-ray crystallographic study includes detailed information about the crystal structure and the molecular geometry. Below is a hypothetical data table summarizing the kind of information that would be obtained for this compound.
Hypothetical Crystallographic Data for (1R, 2S)-1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.567 |
| b (Å) | 10.234 |
| c (Å) | 15.432 |
| Volume (Å3) | 1352.1 |
| Flack Parameter | 0.02(4) |
A Flack parameter close to zero with a small standard uncertainty provides high confidence in the assigned absolute configuration. In this hypothetical case, the data would confirm the (1R, 2S) configuration of the molecule in the crystalline state.
Reaction Mechanisms and Chemical Transformations of 1,2 Diethoxy 1,2,3,4 Tetrahydronaphthalene
Reactivity of the Diethoxylated Tetrahydronaphthalene System
The reactivity of 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene is largely dictated by the presence of the two ethoxy groups on the alicyclic ring. These substituents influence the stability of the molecule and its propensity to undergo transformations that lead to more stable aromatic systems.
Stability and Aromatization Pathways
The this compound system, while relatively stable under normal conditions, possesses inherent structural features that can lead to aromatization. The partially saturated ring is conformationally flexible, and the ethoxy groups can exist in either cis or trans configurations relative to each other. The stability of these isomers and their pathways to aromatization are influenced by the potential to form a fully aromatic naphthalene (B1677914) ring, which is a significant thermodynamic driving force.
Aromatization typically proceeds through elimination reactions, where the two ethoxy groups, or an ethoxy group and a hydrogen atom, are removed to form a dihydronaphthalene intermediate, which then rapidly aromatizes to a substituted naphthalene. The facility of this process is dependent on the reaction conditions, such as the presence of acids or bases, and the stereochemistry of the diethoxy groups. For instance, a trans-diaxial arrangement of leaving groups would be expected to facilitate a more rapid E2 elimination pathway.
Solvolysis and Ionization Processes
Solvolysis reactions provide significant insights into the ionization processes and the nature of the intermediates formed from 1,2-disubstituted tetrahydronaphthalene systems. While direct studies on this compound are limited, extensive research on analogous systems, such as 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, offers a strong basis for understanding its behavior.
The solvolysis of 1,2-disubstituted tetrahydronaphthalenes proceeds through the formation of a carbocation intermediate. The departure of a leaving group, such as a halide or a protonated hydroxyl/alkoxy group, from the C1 position results in the formation of a benzylic carbocation. The stability of this carbocation is a key factor in determining the reaction rate.
In the case of substrates analogous to this compound, the similarity in product ratios from both cis and trans isomers in solvolysis reactions strongly suggests the formation of a common carbocation intermediate. beilstein-journals.org The presence of a β-alkoxy group, such as the ethoxy group at C2, can influence the stability of the carbocation at C1 through inductive effects. Research on related systems indicates that a β-hydroxy group can significantly slow down the solvolysis reaction by a factor of nearly 2000, which is a typical inductive effect. beilstein-journals.orgnih.gov A similar electron-withdrawing inductive effect would be expected from a β-ethoxy group.
Comparative studies of the solvolysis rates of cis and trans isomers of related 1,2-disubstituted tetrahydronaphthalenes have provided valuable mechanistic insights. For instance, in the solvolysis of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, the rate ratio of the cis to trans isomer (k_cis_/k_trans_) is approximately 0.5. beilstein-journals.orgnih.gov This contrasts sharply with the behavior of analogous dihydronaphthalene systems where the ratio can be as high as 1800. beilstein-journals.orgnih.gov
The slower reaction of the trans-isomer in dihydronaphthalene systems is attributed to the initial formation of a carbocation in a conformation where the β-hydroxy group is axial, preventing stabilization by C-H hyperconjugation. beilstein-journals.orgbeilstein-journals.orgnih.gov However, in the more flexible tetrahydronaphthalene system, this conformational constraint is less pronounced, leading to more comparable solvolysis rates between the cis and trans isomers. The observed rate differences are primarily attributed to the inductive effects of the β-substituent.
The normal salt effect observed with the addition of salts like sodium azide in related solvolysis reactions further supports a mechanism involving a carbocation intermediate rather than a direct S_N_2 displacement. beilstein-journals.org
Table 1: Comparative Solvolysis Rate Ratios (k_cis_/k_trans_) (Data based on analogous hydroxy and methoxy systems)
| Substrate System | k_cis/k_trans_ | Reference |
| 1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes | 0.5 | beilstein-journals.orgnih.gov |
| 2-Methoxy-1,2-dihydro-1-naphthol trichloroacetates | 1800 | beilstein-journals.orgnih.gov |
| Naphthalene-1,2-dihydrodiols (acid-catalyzed dehydration) | 440 | beilstein-journals.orgnih.gov |
Oxidation and Reduction Chemistry
The oxidation of this compound can be directed towards either the aromatic or the alicyclic ring, depending on the reagents and reaction conditions.
Selective Oxidation of Alicyclic Ring
The alicyclic ring of the tetrahydronaphthalene system is susceptible to oxidation, particularly at the benzylic position (C1 and C4). Selective oxidation of this ring can lead to the formation of α-tetralone derivatives. Various oxidizing agents have been employed for the regioselective oxidation of tetrahydronaphthalenes to α-tetralones, including potassium permanganate (B83412) (KMnO_4_), chromium trioxide (CrO_3_), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction of the Aromatic Ring
The aromatic ring of this compound can be reduced under various conditions, leading to the formation of decahydronaphthalene (decalin) derivatives. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome of the reaction.
Catalytic Hydrogenation:
Catalytic hydrogenation is a common method for the reduction of aromatic rings. scribd.com For tetralin and its derivatives, catalysts such as rhodium, ruthenium, and nickel are often employed. scribd.com The hydrogenation of the aromatic ring in this compound would be expected to proceed to yield the corresponding diethoxydecalin. The stereochemistry of the product (cis- or trans-decalin) is influenced by the catalyst and reaction conditions.
| Catalyst | Pressure (psi) | Temperature (°C) | Expected Major Product |
| Rhodium on Alumina | 1000 | 100-150 | Cis-1,2-diethoxydecalin |
| Ruthenium on Carbon | 1000-1500 | 150-200 | Cis-1,2-diethoxydecalin |
| Raney Nickel | 1500-2000 | 200-250 | Mixture of cis- and trans-1,2-diethoxydecalin |
Dissolving Metal Reduction:
The Birch reduction, which utilizes an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful tool for the partial reduction of aromatic rings. researchgate.net However, for tetralin systems, forcing conditions can lead to the formation of more highly reduced products. The presence of the electron-donating aromatic ring in this compound would influence the regioselectivity of the reduction.
Regioselective and Stereoselective Functionalizations
The tetralin skeleton of this compound offers several sites for functionalization. The presence of the two ethoxy groups on the saturated ring can direct the stereochemical outcome of reactions at or adjacent to these positions.
Oxidation of the Alicyclic Ring:
Oxidation of the benzylic positions (C1 and C4) of the tetralin core is a common transformation. However, in this compound, the C1 position is already substituted. Oxidation would likely target the C4 position. Reagents such as chromium trioxide or potassium permanganate could be used, though careful control of reaction conditions would be necessary to avoid over-oxidation or cleavage of the ethoxy groups.
Electrophilic Aromatic Substitution:
The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The alkyl-substituted ring is activated towards electrophilic attack. The substitution pattern is directed by the alkyl portion of the molecule, favoring substitution at the positions ortho and para to the fused ring.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 6-nitro- and 8-nitro-1,2-diethoxy-1,2,3,4-tetrahydronaphthalene |
| Bromination | Br₂/FeBr₃ | 6-bromo- and 8-bromo-1,2-diethoxy-1,2,3,4-tetrahydronaphthalene |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-acyl- and 8-acyl-1,2-diethoxy-1,2,3,4-tetrahydronaphthalene |
Rearrangement Reactions Involving the Tetrahydronaphthalene Skeleton
The tetrahydronaphthalene skeleton is generally stable, but under certain conditions, rearrangement reactions can be induced. cambridgescholars.com These are often mediated by strong acids or Lewis acids and proceed through carbocationic intermediates.
For this compound, acid-catalyzed rearrangement could potentially involve the ethoxy groups. Protonation of an ethoxy group, followed by the loss of ethanol (B145695), could generate a carbocation on the alicyclic ring. This could then be followed by a hydride or alkyl shift to form a more stable carbocation, ultimately leading to a rearranged product after deprotonation or capture by a nucleophile.
The specific products of such rearrangements would be highly dependent on the reaction conditions and the stability of the intermediate carbocations. Without specific experimental data for this compound, the exact nature of these rearrangements remains speculative but would be expected to follow the general principles of carbocation chemistry.
Advanced Spectroscopic and Computational Characterization of 1,2 Diethoxy 1,2,3,4 Tetrahydronaphthalene
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Further research or de novo synthesis and characterization of 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene would be required to generate the specific data needed to fulfill the article request as outlined.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides powerful tools to understand the intrinsic properties of molecules. These methods allow for the in-silico investigation of molecular structure, stability, and reactivity, offering insights that complement experimental findings.
Quantum Mechanical (e.g., DFT) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of a molecule. Such calculations for this compound would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.
Energy Calculations: Calculating the total electronic energy, heats of formation, and other thermodynamic properties.
Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition properties.
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
No published data is available for these parameters for the specified compound.
Conformational Analysis and Potential Energy Surface Mapping
The presence of flexible ethoxy groups and the non-aromatic ring in this compound suggests the existence of multiple conformers. Conformational analysis would be crucial to identify the most stable conformations and the energy barriers between them.
Potential Energy Surface (PES) Mapping: This involves systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy to map the energy landscape of the molecule. This helps in identifying local and global energy minima, which correspond to stable conformers.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the molecule's electronic absorption spectrum.
IR Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the infrared spectrum, which correspond to the vibrational modes of the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | Data not available |
| 13C NMR | Chemical Shift (ppm) | Data not available |
| UV-Vis | λmax (nm) | Data not available |
| IR | Vibrational Frequencies (cm-1) | Data not available |
No published data is available for these parameters for the specified compound.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MESP surface maps the electrostatic potential onto the electron density surface of the molecule.
Analysis of MESP: Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the MESP surface would likely show negative potential around the oxygen atoms of the ethoxy groups and the π-system of the aromatic ring.
Application of 1,2 Diethoxy 1,2,3,4 Tetrahydronaphthalene and Its Analogues in Advanced Organic Synthesis
Precursors for Polycyclic Aromatic and Heterocyclic Compounds
The conversion of tetrahydronaphthalene derivatives into more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds is a known synthetic strategy. This often involves dehydrogenation (aromatization) or further annulation reactions. For instance, tetralin (1,2,3,4-tetrahydronaphthalene) itself can be a precursor to naphthalene (B1677914).
However, there is a lack of specific examples in the literature detailing the use of 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene as a precursor for such compounds. It is plausible that the diethoxy groups could be eliminated or transformed during aromatization reactions, but specific conditions and resulting products are not well-documented. The synthesis of complex heterocyclic systems often involves building the rings from acyclic or simpler cyclic precursors, and while tetralone derivatives are used, the specific utility of this compound remains underexplored in this context. nih.gov
Development of Novel Synthetic Routes and Strategies for Related Chemical Scaffolds
The development of new synthetic routes often focuses on efficiency, stereocontrol, and the ability to generate molecular diversity. While there is extensive research on the synthesis of tetrahydronaphthalene derivatives and their subsequent transformations, routes specifically involving this compound are not a major focus of reported studies. Research in this area tends to concentrate on more functionalized tetralones or dihydronaphthalenes that offer more versatile handles for further chemical elaboration.
Investigation into Derivatives for Further Chemical Modification
The potential for creating derivatives of this compound for further chemical modification exists. The ethoxy groups could potentially be cleaved to form the corresponding diol, which could then undergo further reactions. The aromatic ring could be subjected to electrophilic substitution reactions, although the directing effects of the fused aliphatic ring and the influence of the alkoxy groups would need to be considered. The aliphatic portion of the molecule also offers sites for radical or oxidative functionalization. Despite these possibilities, there is a scarcity of published research specifically investigating the derivatization of this compound for the purpose of creating new chemical entities or synthetic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
